molecular formula C45H88O7 B13751392 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate CAS No. 36493-25-1

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate

Cat. No.: B13751392
CAS No.: 36493-25-1
M. Wt: 741.2 g/mol
InChI Key: WUGQQRGIXAFFHN-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is a complex organic compound with a long chain of ethoxy groups and ester functionalities. This compound is notable for its unique structure, which includes multiple ethoxy linkages and methylated fatty acid esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate typically involves the esterification of 16-methylheptadecanoic acid with a polyethoxylated alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and polyethoxylation reactions.

    Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting membrane-bound enzymes and receptors. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl acetate: Similar in structure but with a methoxy group instead of a methylheptadecanoyloxy group.

    Tetraethylene glycol p-toluenesulfonate: Contains multiple ethoxy groups but with a p-toluenesulfonate ester instead of a fatty acid ester.

    Hexaethylene glycol diacetate: Features multiple ethoxy groups and acetate esters.

Uniqueness

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is unique due to its combination of long-chain fatty acid esters and multiple ethoxy linkages, which confer distinct physicochemical properties and potential biological activities.

Properties

CAS No.

36493-25-1

Molecular Formula

C45H88O7

Molecular Weight

741.2 g/mol

IUPAC Name

2-[2-[2-[2-(16-methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate

InChI

InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3

InChI Key

WUGQQRGIXAFFHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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